molecular formula C9H12BrNO4S2 B7588268 Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate

Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate

Cat. No. B7588268
M. Wt: 342.2 g/mol
InChI Key: ITTFCKULBXXLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate, also known as BTA-EG6, is a chemical compound that has been widely used in scientific research. It is a member of the class of sulfonyl-containing compounds that have been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. By inhibiting this interaction, this compound may disrupt the signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve glucose tolerance in diabetic mice. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of sulfonyl-containing compounds in biological systems. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Additionally, this compound could be used as a starting point for the development of new sulfonyl-containing compounds with improved efficacy and specificity.

Synthesis Methods

The synthesis of Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate involves the reaction of ethyl 2-aminoacetate with 3-bromothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate has been widely used in scientific research as a tool to study the role of sulfonyl-containing compounds in biological systems. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.

properties

IUPAC Name

ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S2/c1-3-15-8(12)6-11(2)17(13,14)9-7(10)4-5-16-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTFCKULBXXLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.